n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide
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Overview
Description
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Preparation Methods
The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Substitution: Electrophilic substitution occurs readily on the indole ring due to excessive π-electrons delocalization.
Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.
Scientific Research Applications
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
2,3-Dihydroindole: A compound with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
1,3-Dihydroindol-2-one:
The uniqueness of this compound lies in its specific structure and the diverse biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
n-[3-(2,3-Dihydro-1H-indol-1-yl)propyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies and sources.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
- CAS Number : 61123-70-4
- Structure : The compound features an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that indole derivatives exhibit promising anticancer properties. A study evaluating the compound's effects on human cancer cell lines (Colo320 for colon cancer and Calu-3 for lung cancer) revealed preferential antiproliferative activity. The results indicated low micromolar IC50 values, suggesting that the compound effectively inhibits cancer cell growth by inducing apoptosis through the activation of effector caspases .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Colo320 | <5 | Induction of apoptosis via caspase activation |
Calu-3 | <5 | Induction of apoptosis via caspase activation |
Neuroprotective Effects
The indole structure is associated with neuroprotective effects. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Indole derivatives have also shown anti-inflammatory effects in various models. The compound has been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The study highlighted its capacity to induce apoptosis selectively in malignant cells while sparing normal cells, thus underscoring its potential as a therapeutic agent with minimal side effects .
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced neuronal loss and improved cognitive function after induced neurotoxic injury. This suggests that the compound may have applications in treating conditions like Alzheimer's disease .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17) |
InChI Key |
FUGTZJDUZFMPGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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